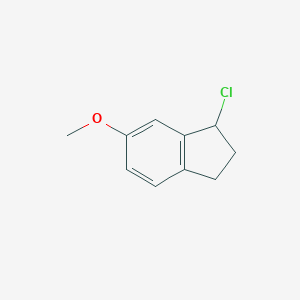
1-chloro-6-methoxy-2,3-dihydro-1H-indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-chloro-6-methoxy-2,3-dihydro-1H-indene is an organic compound with the molecular formula C10H11ClO. It belongs to the class of indane derivatives, which are known for their diverse chemical properties and applications in various fields. This compound is characterized by the presence of a chlorine atom and a methoxy group attached to the indane ring structure.
Preparation Methods
The synthesis of 1-chloro-6-methoxy-2,3-dihydro-1H-indene typically involves several steps, starting from readily available precursors. One common method involves the chlorination of 6-methoxyindane using a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective chlorination.
For industrial production, the process may be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
1-chloro-6-methoxy-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine to form new derivatives.
Common reagents and conditions for these reactions include the use of polar solvents, controlled temperatures, and specific catalysts to achieve the desired products.
Scientific Research Applications
1-chloro-6-methoxy-2,3-dihydro-1H-indene has found applications in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the treatment of neurological disorders.
Industry: It is utilized in the production of specialty chemicals and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of 1-chloro-6-methoxy-2,3-dihydro-1H-indene involves its interaction with specific molecular targets. The methoxy group and chlorine atom play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes and receptors, modulating their activity through competitive inhibition or allosteric modulation. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-chloro-6-methoxy-2,3-dihydro-1H-indene can be compared with other indane derivatives such as 1-Chloro-6-hydroxyindane and 1-Chloro-6-ethoxyindane. These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and applications. The presence of different functional groups can influence their reactivity, solubility, and biological activity, making each compound unique in its own right.
Properties
CAS No. |
128226-43-7 |
|---|---|
Molecular Formula |
C10H11ClO |
Molecular Weight |
182.64 g/mol |
IUPAC Name |
1-chloro-6-methoxy-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C10H11ClO/c1-12-8-4-2-7-3-5-10(11)9(7)6-8/h2,4,6,10H,3,5H2,1H3 |
InChI Key |
IYDPDYFKFWJHPM-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(CCC2Cl)C=C1 |
Canonical SMILES |
COC1=CC2=C(CCC2Cl)C=C1 |
Synonyms |
1-CHLORO-2,3-DIHYDRO-6-METHOXY-1H-INDENE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


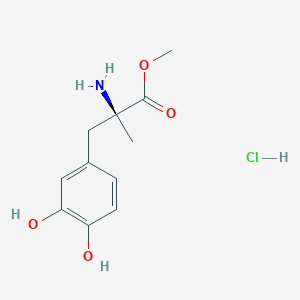
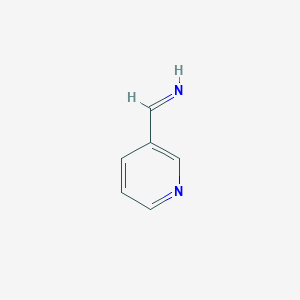

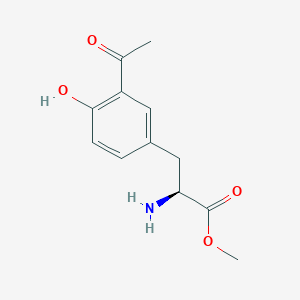
![2-(Chloromethyl)-1H-benzo[d]imidazole-6-carbonitrile](/img/structure/B139613.png)
![2-[2-[(1aS,7aS)-5-oxo-1a,2-dihydro-1H-cyclopropa[c]indole-3-carbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide](/img/structure/B139615.png)
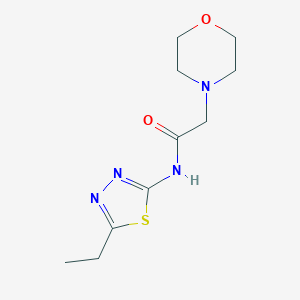

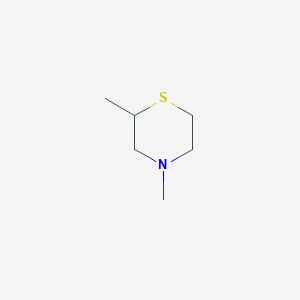

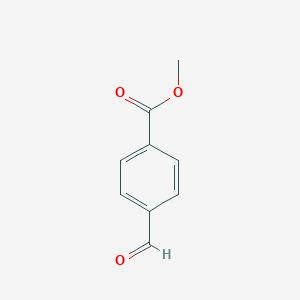
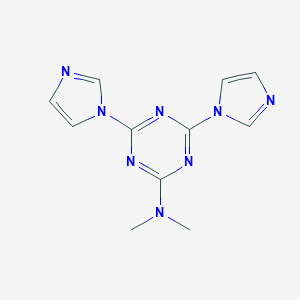
![3,4-Bis[(oxan-2-yl)oxy]benzaldehyde](/img/structure/B139627.png)
![1-[Methyl(prop-2-enyl)amino]propan-2-one](/img/structure/B139629.png)
